2-Methylbutyl isobutyrate - d7
Description
Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic molecules can be achieved through various methods, each with its own advantages and limitations. The choice of method depends on the target molecule's structure, the desired level of deuteration, and regioselectivity. digitellinc.com
Common strategies include:
Hydrogen-Deuterium (H/D) Exchange: This is a widely used method where protons in a molecule are swapped for deuterons. This can be catalyzed by acids, bases, or metals. google.com For instance, platinum group metals on carbon have been used to achieve multi-deuteration in mixed solvents of 2-propanol and D₂O. researchgate.net The use of D₂O as the deuterium source is common due to its availability and cost-effectiveness. princeton.edubeilstein-journals.org Organocatalytic methods can also achieve site-selective deuteration. researchgate.net
Reductive Deuteration: This involves the reduction of a functional group using a deuterium source. For example, esters can be reduced to α,α-dideuterio alcohols using reagents like samarium(II) iodide (SmI₂) with D₂O. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com While effective, traditional reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be costly. organic-chemistry.org
Use of Deuterated Building Blocks: This "synthetic approach" involves using simple, commercially available deuterated starting materials and carrying them through a synthetic route. princeton.edu This method offers high selectivity but may require a longer synthetic pathway. Examples of deuterated reagents include deuterated solvents like CD₃OD and deuterated sodium borohydride. acs.orgnih.gov
Table 1: General Methodologies for Deuterium Incorporation
| Method | Deuterium Source | Catalyst/Reagent Examples | General Applicability & Notes |
|---|---|---|---|
| Catalytic H/D Exchange | D₂O, D₂ gas | Pt/C, Ru/C, Pd/Ni NPs, Iridium complexes | Broadly applicable but can sometimes suffer from low regioselectivity or require harsh conditions. digitellinc.comnih.gov |
| Base-Catalyzed Exchange | D₂O | Triethylamine, K₂CO₃ | Effective for protons adjacent to electron-withdrawing groups (α-protons). researchgate.netacs.org |
| Reductive Deuteration | D₂O, LiAlD₄ | SmI₂, Nickel/Indium powder | Used to reduce functional groups like esters or ketones, incorporating deuterium at specific sites. organic-chemistry.orgmarquette.edu |
| Deuterated Building Blocks | CD₃I, (CD₃)₂CO | Grignard reagents, Organolithiums | Provides high isotopic purity and regioselectivity but depends on the availability of the deuterated starting material. |
Targeted Deuteration Approaches for Ester Synthesis
The synthesis of 2-Methylbutyl isobutyrate-d7 specifically requires the preparation of isobutyric acid-d7, followed by esterification with 2-methylbutanol.
A plausible synthetic route involves two key stages:
Synthesis of Isobutyric Acid-d7 ((CD₃)₂CD-COOH): A practical and environmentally friendly method for synthesizing α-deuterated carboxylic acids involves the H/D exchange and subsequent decarboxylation of corresponding malonic acids in D₂O, a method that avoids organic solvents and other additives. nih.gov For isobutyric acid-d7, a dimethylmalonic acid precursor would be heated in D₂O to exchange all six methyl protons, followed by decarboxylation to yield the final product with deuterium at the α-position as well. Another documented approach involves a Grignard-type alkylation using deuterated precursors to synthesize d₆-isobutyric acid.
Esterification: Once isobutyric acid-d7 is obtained, it can be esterified with 2-methylbutanol. A standard Fischer-Speier esterification, using an acid catalyst, could be employed. However, to prevent any D/H back-exchange, especially at the α-position, milder esterification conditions are preferable. Methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or using an activated form of the carboxylic acid (like an acid chloride) would be more suitable to preserve the high isotopic enrichment of the final ester product. An efficient method for preparing phthalate (B1215562) esters, for example, involves converting phthalic anhydride (B1165640) to the corresponding acid dichloride before reacting with the alcohol, a technique that could be adapted here. doi.org
Characterization of Deuterated 2-Methylbutyl Isobutyrate Isotopic Purity and Regioselectivity
Determining the isotopic purity and structural integrity of the synthesized 2-Methylbutyl isobutyrate-d7 is a critical final step. rsc.orgrsc.org This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the isotopic mass distribution, the relative abundance of the desired d7-isotopologue compared to partially deuterated (d1-d6) or non-deuterated (d0) species can be precisely calculated. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The absence or significant reduction of signals in the ¹H NMR spectrum at the positions expected for the isobutyrate protons confirms successful deuteration. The degree of deuteration can be calculated by comparing the integration of residual proton signals to a non-deuterated internal standard or the signals from the undeuterated 2-methylbutyl portion of the molecule. organic-chemistry.orgmdpi.com
²H NMR: This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule.
¹³C NMR: Deuterium incorporation causes a characteristic isotopic shift in the ¹³C NMR spectrum of adjacent carbon atoms. This can be used to quantify site-specific deuterium content, which is especially useful for complex molecules. researchgate.net
Table 2: Analytical Techniques for Characterization of Deuterated Esters
| Technique | Purpose | Key Findings and Applications from Research |
|---|---|---|
| LC-ESI-HRMS | Determines overall isotopic enrichment and distribution of isotopologues. | Provides rapid and sensitive characterization of isotopic purity with very low sample consumption. rsc.orgnih.gov Can distinguish and assign corresponding H/D isotopolog ions. researchgate.net |
| ¹H NMR | Confirms the position of deuteration and quantifies isotopic purity by integrating residual proton signals. | Used to confirm deuterium incorporation levels greater than 95% in reductively deuterated alcohols. thieme-connect.com Analysis against a known integral confirms the level of incorporation. mdpi.com |
| ¹³C NMR | Confirms regioselectivity and site-specific deuteration levels through isotopic shifts. | Allows for the resolution of ¹³C resonances for different isotopologues, enabling quantification of isotope labeling at specific molecular sites. researchgate.net |
| Elemental Analysis | Confirms the overall elemental composition, including the percentage of deuterium. | Used alongside NMR and MS to provide a comprehensive characterization of deuterated phthalate esters. doi.org |
Scale-Up Considerations in Deuterated Ester Production
Transitioning the synthesis of 2-Methylbutyl isobutyrate-d7 from a laboratory bench to a larger, preparative scale introduces several challenges.
Cost and Availability of Deuterium Sources: The primary source of all deuterium is heavy water (D₂O). princeton.edu While it is the most economical deuterium source, large-scale reactions require significant quantities, increasing costs. google.com Deuterated gases like D₂ or expensive reagents like LiAlD₄ present even greater cost and handling challenges. nih.gov
Reaction Efficiency and Conditions: For large-scale production, reactions must be high-yielding and efficient. Catalytic methods are often preferred over stoichiometric ones. However, catalysts can be expensive, and their activity and longevity on a larger scale must be validated. For instance, gram-scale synthesis of deuterated amino esters has been achieved, demonstrating the potential for scaling up certain catalytic processes. acs.orgnih.gov
Process Control and Safety: Maintaining anhydrous conditions to prevent contamination from atmospheric moisture (H₂O) is crucial for preserving isotopic purity and becomes more challenging on a larger scale. Furthermore, handling large quantities of reagents requires robust safety protocols and specialized equipment.
Purification: Isolating the final deuterated product with high chemical and isotopic purity can be more complex at a larger scale. Chromatographic purification, which is common in the lab, may become impractical, necessitating alternative methods like distillation or crystallization. organic-chemistry.org The synthesis of gram quantities of deuterated oleic acid highlights the need for multiple, high-yielding reactions and robust purification steps to achieve high isotopic purity. ansto.gov.au
Table 3: Scale-Up Considerations in Deuterated Ester Production
| Factor | Challenge | Potential Solution |
|---|---|---|
| Deuterium Source | High cost and large volumes required for D₂O or other deuterated reagents. | Optimize reactions to use D₂O efficiently; develop catalyst recycling protocols. |
| Catalyst | Cost of precious metal catalysts; potential for deactivation. | Use of earth-abundant metal catalysts (e.g., iron); immobilization of catalysts for easier recovery and reuse. acs.org |
| Reaction Conditions | Maintaining anhydrous environment; ensuring consistent heat and mass transfer. | Use of closed systems under inert atmospheres; employing appropriately sized reaction vessels with efficient stirring and temperature control. |
| Product Purification | Difficulty of large-scale chromatography; potential for product loss. | Development of non-chromatographic methods like fractional distillation or recrystallization; optimizing reaction selectivity to minimize byproducts. |
Properties
CAS No. |
1335401-84-7 |
|---|---|
Molecular Formula |
C9H11D7O2 |
Molecular Weight |
165.28 |
Purity |
95% min. |
Synonyms |
2-Methylbutyl isobutyrate - d7 |
Origin of Product |
United States |
Synthesis and Characterization
Analytical Techniques for Isotopic Purity and Structural Integrity
Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for analyzing deuterated compounds. zendy.io The mass spectrum of 2-Methylbutyl isobutyrate-d7 will show a molecular ion peak that is seven mass units higher than its non-deuterated counterpart, confirming the incorporation of the deuterium atoms. Fragmentation patterns in the mass spectrum can also provide information about the location of the deuterium labels within the molecule. zendy.io
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for the structural elucidation of deuterated compounds. sigmaaldrich.com While deuterium itself is not typically observed in ¹H NMR, the absence of signals at specific positions where deuterium has been substituted provides strong evidence of successful labeling. acs.orgnmr-bio.com ¹³C NMR can also be used to confirm the structure and isotopic enrichment. rsc.org
Chromatographic Methods: Gas chromatography (GC) and liquid chromatography (LC) are used to assess the chemical purity of 2-Methylbutyl isobutyrate-d7. acs.orgedpsciences.org These techniques separate the compound from any unreacted starting materials or byproducts. In some cases, specialized chromatographic methods can even separate isotopologues (molecules that differ only in their isotopic composition). acs.orgnih.govtandfonline.comsci-hub.se
Advanced Analytical Methodologies Utilizing 2 Methylbutyl Isobutyrate D7 As a Reference Standard
Quantification in Complex Matrices via Stable Isotope Dilution Analysis (SIDA)
Stable isotope dilution analysis is a powerful technique for the accurate quantification of analytes in complex matrices such as food, beverages, and environmental samples. frontiersin.orgnih.gov The core principle of SIDA is the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. imreblank.ch This "isotopic twin" serves as an internal standard that behaves nearly identically to the native analyte during extraction, derivatization, and chromatographic separation, thus compensating for sample loss and matrix-induced variations. frontiersin.orgnih.gov
The foundation of SIDA lies in the near-identical chemical and physical properties of a compound and its deuterated isotopologue. acs.org Deuterium-labeled compounds, such as 2-methylbutyl isobutyrate-d7, are ideal internal standards because the substitution of hydrogen with deuterium (B1214612) atoms results in a minimal change in chemical properties while providing a distinct mass difference that is easily resolved by a mass spectrometer. imreblank.chacs.org
The process involves adding a precise amount of the deuterated standard to the sample. The sample then undergoes preparation steps, and the final extract is analyzed, typically by mass spectrometry. Since the labeled standard and the native analyte exhibit the same behavior, any loss or variation during sample processing affects both compounds equally. frontiersin.org The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the deuterated internal standard. imreblank.ch This ratio is then used in conjunction with a calibration curve to calculate the exact concentration of the analyte, effectively nullifying the impact of matrix effects and procedural inconsistencies. nih.gov
The selection of an appropriate internal standard is critical for the success of a SIDA method. The ideal internal standard should be a stable, isotopically labeled analog of the analyte that is not naturally present in the sample. scioninstruments.com 2-Methylbutyl isobutyrate-d7 meets these criteria for the quantification of its non-labeled counterpart. Its commercial availability with a high degree of isotopic purity (typically 95% or greater) makes it a practical choice for analytical laboratories. eptes.com
Validation of the analytical method is a crucial step to ensure its accuracy and reliability. This process typically involves assessing several key parameters, as outlined in the following table based on common validation practices for SIDA methods. frontiersin.orgnih.gov
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; often determined through spiking experiments. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15-20% |
| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | Recovery typically within 80-120% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
This table presents typical validation parameters and acceptance criteria for SIDA methods in analytical chemistry.
The validation of a method using 2-methylbutyl isobutyrate-d7 would involve preparing calibration standards and quality control samples in a matrix similar to the unknown samples. The response ratio of 2-methylbutyl isobutyrate to 2-methylbutyl isobutyrate-d7 would be plotted against the concentration to establish a linear relationship.
Gas chromatography-mass spectrometry is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like 2-methylbutyl isobutyrate. When combined with SIDA, GC-MS provides a highly specific and sensitive analytical platform. nih.gov
Single quadrupole GC-MS systems are widely used for the routine analysis of volatile compounds. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard. For 2-methylbutyl isobutyrate, characteristic fragment ions would be monitored. nih.gov For the deuterated standard, 2-methylbutyl isobutyrate-d7, the corresponding fragment ions would have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This allows for the simultaneous detection and differentiation of the analyte and the internal standard. nih.gov
Triple quadrupole (QqQ) mass spectrometers, operating in multiple reaction monitoring (MRM) mode, offer even greater specificity and sensitivity. researchgate.net In this setup, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering significantly reduces background noise and chemical interferences. A study on hop aroma compounds in beer utilized HS-SPME-GC-MS/MS to evaluate terpenes and 2-methylbutyl isobutyrate, demonstrating the power of this technique in complex beverage matrices. researchgate.netscribd.com While a different deuterated standard was used in that particular study to quantify 2-methylbutyl isobutyrate, the principle remains the same. sci-hub.ru
Table of Typical GC-MS Parameters for Ester Analysis
| Parameter | Typical Setting |
|---|---|
| GC Column | DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40-50°C, ramped to 200-250°C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This table provides a general overview of typical GC-MS conditions for the analysis of volatile esters.
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC-MS) provides a significant enhancement in separation power. nih.gov This technique employs two columns with different stationary phases, and the entire sample is subjected to separation in both dimensions. The result is a highly detailed two-dimensional chromatogram with significantly increased peak capacity and resolution. A 2024 study on hop metabolites successfully used GC×GC-MS to improve metabolic coverage by over 300% compared to conventional GC-MS. nih.gov In this study, 2-methylbutyl isobutyrate was identified as a key metabolite contributing to the hop flavor profile, highlighting the technique's ability to resolve important compounds from a complex background. nih.gov The use of a deuterated internal standard like 2-methylbutyl isobutyrate-d7 in a GC×GC-MS analysis would ensure accurate quantification amidst this enhanced resolution. glsciences.eu
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile compounds in liquid and solid samples. nih.govrsc.org In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis.
The combination of HS-SPME with GC-MS/MS and SIDA creates a highly sensitive and robust method for the quantification of flavor compounds. nih.govrsc.org The SPME step serves to extract and concentrate the analytes, while the use of a deuterated internal standard added prior to extraction corrects for variations in extraction efficiency and matrix effects. nih.gov Several studies have successfully employed HS-SPME-GC-MS for the analysis of esters, including 2-methylbutyl isobutyrate, in beer and other fermented beverages, demonstrating the utility of this approach for quality control and flavor profile analysis. rsc.orgnih.gov
Table of Compounds
| Compound Name |
|---|
| 2-Methylbutyl isobutyrate |
| 2-Methylbutyl isobutyrate-d7 |
| d5-linalool |
Application in Environmental Trace Analysis
In environmental science, the detection and quantification of trace organic compounds are paramount for monitoring pollution and assessing environmental health. Deuterated internal standards, such as 2-Methylbutyl isobutyrate-d7, are instrumental in methods like gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs) in environmental samples, including water, soil, and air. nih.govresearchgate.nettireindustryproject.orgmdpi.com
The use of a deuterated internal standard is a critical refinement in pyrolysis-GC/MS protocols, a technique used for identifying organic sources in environmental samples. nih.govresearchgate.net This method allows for the correction of variations in analyte recovery that can be caused by the sample matrix, sample size, and fluctuations in the ion source of the mass spectrometer. nih.govresearchgate.nettireindustryproject.org For instance, a quantitative GC-MS method was developed to measure volatile priority pollutants in drinking water and industrial effluents, utilizing 1,2-dichloroethane-d4 (B128599) as an internal standard. asme.org This approach, known as the purge-trap-desorb method, demonstrated good repeatability and reproducibility. asme.org
The principle of isotope dilution mass spectrometry (IDMS) is central to these applications. nih.gov A known quantity of the deuterated standard (e.g., 2-Methylbutyl isobutyrate-d7) is added to the environmental sample before preparation and analysis. nih.gov Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction, cleanup, and analysis. scispace.com By comparing the signal of the analyte to the signal of the known amount of internal standard, a highly accurate concentration of the target compound can be determined, effectively compensating for matrix effects and other sources of error. clearsynth.comacs.org This technique has been successfully applied to the analysis of various environmental contaminants, including pharmaceuticals in water and tire tread particles in soil and sediment. nih.govresearchgate.nettireindustryproject.orgacs.org
Table 1: Application of Deuterated Standards in Environmental Analysis
| Analytical Technique | Application | Role of Deuterated Standard | Reference |
| Pyrolysis-GC/MS | Quantification of tire tread particles in soil, sediment, and air. | Corrects for variable analyte recovery, matrix effects, and ion source variability. | nih.govresearchgate.nettireindustryproject.orgmdpi.com |
| Purge-Trap-Desorb GC-MS | Determination of volatile organic pollutants in drinking water and wastewater. | Enables accurate quantification through isotope dilution. | asme.org |
| LC-MS/MS | Trace analysis of pharmaceuticals and endocrine disruptors in various water sources. | Corrects for matrix suppression, SPE losses, and instrument variability. | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis of Deuterated Analogs
NMR spectroscopy is an indispensable tool for confirming the identity and purity of deuterated internal standards like 2-Methylbutyl isobutyrate-d7. rsc.orgpharmaffiliates.com
Deuterium (²H) NMR spectroscopy is a direct method to verify the successful incorporation and location of deuterium atoms within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. wikipedia.org A compound that has been successfully deuterated will exhibit a strong signal in the ²H NMR spectrum, while the corresponding signals in the ¹H NMR spectrum will be absent or significantly diminished. wikipedia.org
The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the resolution is typically lower. wikipedia.org Due to the low natural abundance of deuterium (0.016%), samples must be isotopically enriched to obtain a sufficiently strong signal. wikipedia.org ²H NMR is particularly valuable for determining the degree of deuteration and confirming the specific sites of isotopic labeling within the molecule, ensuring the quality of the internal standard. rsc.orgwikipedia.org
Carbon-13 (¹³C) NMR spectroscopy, when used in conjunction with deuterium labeling, provides detailed structural information. wiley.comblogspot.comlibretexts.orgacenet.edu The presence of a deuterium atom on a carbon atom has several noticeable effects on the ¹³C NMR spectrum.
Signal Splitting: The signal for a carbon atom directly bonded to a deuterium atom (a C-D bond) will be split into a multiplet due to coupling between the ¹³C and ²H nuclei. For example, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 pentet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com This splitting pattern provides direct evidence of the number of deuterium atoms attached to a specific carbon.
Isotope Shifts: The substitution of a proton with a deuterium atom can cause a small upfield shift in the resonance of the attached carbon and even carbons further away. nih.govrsc.orgresearchgate.net These deuterium-induced isotope shifts can be used to quantify the level of deuteration at specific sites within a molecule. researchgate.netnih.gov
Signal Intensity: The intensity of signals for deuterated carbons can be lower than for their protonated counterparts due to less efficient relaxation and the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. blogspot.com
Specialized ¹³C NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups, and when combined with the information from deuteration, provide a comprehensive picture of the molecular structure. libretexts.org By decoupling both ¹H and ²H nuclei, the multiplets from deuterated carbons can be resolved into singlets, allowing for more accurate integration and quantification of the different isotopologues. researchgate.netnih.gov
Table 2: Effects of Deuteration on NMR Spectra
| NMR Technique | Effect of Deuteration | Information Gained | Reference |
| ²H NMR | Strong signal at the chemical shift corresponding to the deuterated position. | Confirms presence and location of deuterium atoms; determines degree of deuteration. | pharmaffiliates.comwikipedia.org |
| ¹³C NMR | Splitting of carbon signals (e.g., triplet for CD), upfield isotope shifts, and reduced signal intensity. | Confirms C-D bonds, provides structural information, and allows for quantification of site-specific deuteration. | wiley.comblogspot.comnih.govrsc.org |
Role in Chromatographic Method Development and Validation
Deuterated internal standards like 2-Methylbutyl isobutyrate-d7 are considered the gold standard in the development and validation of quantitative chromatographic methods, particularly those coupled with mass spectrometry (LC-MS and GC-MS). nih.govscispace.comacs.orgresearchgate.netnih.govnih.gov
During method validation, an internal standard is essential for assessing key parameters such as:
Accuracy and Precision: By compensating for variations in sample preparation and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative measurements. clearsynth.comacs.orgnih.gov
Recovery: The recovery of the analyte through the extraction and sample preparation process can be accurately determined by comparing the final amount of the deuterated standard to the amount initially added. scispace.com
Matrix Effects: In complex samples, other components of the matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated standard is chemically identical to the analyte, it is affected by the matrix in the same way, thus correcting for these effects. scispace.comclearsynth.com
While stable isotope-labeled standards are preferred, it's important to note that in some cases, the chromatographic retention time of a deuterated compound may differ slightly from its non-deuterated counterpart. scispace.com This potential for chromatographic separation must be considered during method development. researchgate.net The use of a deuterated internal standard has been shown to provide reliable results in numerous validated bioanalytical and environmental methods. nih.govnih.govmdpi.com
Mechanistic and Biotransformation Studies Employing Deuterated 2 Methylbutyl Isobutyrate
Elucidation of Metabolic Pathways of Esters
Deuterium-labeled 2-methylbutyl isobutyrate serves as a tracer to map the metabolic journey of this fruity ester within a biological system. The heavier isotope allows for its differentiation from the endogenous, non-labeled counterpart, enabling precise tracking and quantification.
The metabolic fate of 2-methylbutyl isobutyrate-d7 can be meticulously tracked using a variety of analytical techniques in both controlled in vitro environments and complex in vivo systems. Stable isotopes are powerful tools for tracing the metabolic fate of molecules in the human body. springernature.com
In Vitro Studies: In vitro models, such as liver microsomes, hepatocytes, and purified enzyme preparations, provide a simplified and controlled environment to study the initial steps of metabolism. In these systems, 2-methylbutyl isobutyrate-d7 is introduced, and its transformation is monitored over time. Analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and quantify the deuterated metabolites. This approach allows for the precise determination of the primary metabolic reactions, such as hydrolysis or transesterification, without the confounding factors present in a whole organism.
In Vivo Studies: In vivo studies, typically conducted in animal models, offer a more comprehensive understanding of the complete metabolic pathway, including absorption, distribution, metabolism, and excretion (ADME). Following administration of 2-methylbutyl isobutyrate-d7, biological samples such as blood, urine, and feces are collected at various time points. The use of deuterated water (D2O) has been a notable method to study cell kinetics, protein synthesis, and metabolism. biorxiv.orgresearchgate.net Deuterium (B1214612) metabolic imaging (DMI) is a rising technique that allows for the observation of the metabolic fate of a deuterium-labeled substrate in three dimensions. escholarship.org The analysis of these samples reveals the systemic exposure to the parent compound and its metabolites, providing insights into the rate and extent of its biotransformation in a living organism.
The following table provides a comparative overview of these methodologies:
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| In Vitro | Studies conducted in a controlled environment outside a living organism, using components like cell cultures or purified enzymes. | High precision, allows for the study of isolated reactions, cost-effective. | May not fully represent the complexity of a whole organism. |
| In Vivo | Studies conducted within a living organism, such as animal models. | Provides a comprehensive view of ADME, higher biological relevance. | More complex, expensive, and subject to ethical considerations. |
Esterases, a class of hydrolase enzymes, play a crucial role in the metabolism of esters like 2-methylbutyl isobutyrate. mdpi.com These enzymes catalyze the cleavage of the ester bond, a process known as hydrolysis, resulting in the formation of an alcohol and a carboxylic acid. In the case of 2-methylbutyl isobutyrate, hydrolysis would yield 2-methylbutanol and isobutyric acid.
Furthermore, transesterification, the exchange of the alcohol or acid moiety of an ester, can also be investigated. masterorganicchemistry.com For instance, the isobutyrate group of 2-methylbutyl isobutyrate-d7 could be transferred to another alcohol present in the biological system, or the 2-methylbutanol-d7 moiety could be transferred to a different carboxylic acid. The presence of the deuterium label allows for the unambiguous identification of these transesterification products.
Investigation of Isotopic Effects on Reaction Kinetics and Mechanisms
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. nih.gov
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org In the context of 2-methylbutyl isobutyrate-d7 metabolism, if the cleavage of a C-H bond on the butyl or isobutyrate moiety is the slowest step in an enzymatic reaction, replacing that hydrogen with deuterium will slow down the reaction rate. The magnitude of the PKIE (kH/kD) can provide valuable information about the transition state of the reaction.
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org SKIEs are typically smaller than PKIEs but can still provide significant mechanistic insights. wikipedia.org For example, a change in the hybridization of a carbon atom from sp3 to sp2 during a reaction can be probed by placing a deuterium atom on that carbon.
The table below summarizes the key differences between primary and secondary KIEs:
| Isotope Effect | Description | Magnitude | Mechanistic Insight |
|---|---|---|---|
| Primary (PKIE) | Isotopic substitution at a bond that is broken or formed in the rate-determining step. | Typically large (kH/kD > 2). | Provides information about the transition state geometry and the extent of bond cleavage. |
| Secondary (SKIE) | Isotopic substitution at a position not directly involved in bond breaking or formation. | Typically small (kH/kD close to 1). | Provides information about changes in hybridization and steric environment at the labeled position. |
Deuterium can be considered a bioisostere of hydrogen, meaning it has a similar size and shape but different physicochemical properties. researchgate.net This subtle difference makes it an excellent tool for probing enzyme mechanisms. By strategically placing deuterium atoms at different positions in the 2-methylbutyl isobutyrate molecule, researchers can investigate the specific interactions between the substrate and the active site of an enzyme.
For instance, if an enzyme utilizes a specific C-H bond for binding or catalysis, replacing that hydrogen with deuterium could alter the binding affinity or the catalytic efficiency. These changes, although often small, can be measured and used to build a detailed model of the enzyme-substrate interaction. The use of deuterium isotope effects can help to probe the active site properties and mechanisms of enzyme-catalyzed reactions. nih.gov
Application in Flavor Biogenesis and Degradation Studies
The characteristic fruity aroma of many esters, including 2-methylbutyl isobutyrate, is a key component of the flavor profile of many fruits. The biosynthesis (biogenesis) and degradation of these flavor compounds are complex processes involving a variety of enzymatic reactions.
Deuterated 2-methylbutyl isobutyrate can be used as a tracer to study the pathways of flavor formation and breakdown in fruits and other food products. For example, by introducing 2-methylbutyl isobutyrate-d7 into a fruit system, researchers can follow its incorporation into the flavor profile and its subsequent degradation over time. This information is crucial for understanding how flavor develops and changes during ripening and storage.
Furthermore, the kinetic isotope effects associated with deuterium substitution can be used to identify the rate-limiting steps in flavor biogenesis and degradation. This knowledge can be applied to develop strategies for enhancing or preserving the desirable flavor characteristics of food products.
Tracing Precursor Incorporation into Aromatic Compounds
The use of isotopically labeled compounds is a powerful technique for elucidating biosynthetic pathways. nih.govnih.gov While direct studies utilizing 2-Methylbutyl isobutyrate-d7 for tracing precursor incorporation into aromatic compounds are not available in the current scientific literature, the principles of isotopic labeling allow for a theoretical framework of its application. Deuterium-labeled compounds serve as tracers that can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the metabolic fate of the labeled molecule. escholarship.org
In the context of aromatic compound biosynthesis, microorganisms and plants utilize various precursors to construct aromatic rings. The shikimate pathway is a primary route for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan in many organisms. purdue.edu While 2-methylbutyl isobutyrate itself is not a direct precursor in this pathway, its constituent parts, the isobutyrate and 2-methylbutanol moieties, can potentially enter related metabolic pathways after hydrolysis.
For instance, the isobutyryl-CoA intermediate, which can be formed from isobutyrate, is involved in branched-chain amino acid metabolism. nih.gov Tracing the deuterium label from 2-Methylbutyl isobutyrate-d7 could, in principle, help determine the extent to which these branched-chain units might be incorporated or transformed into precursors for other pathways, including those leading to aromatic structures under specific metabolic conditions.
Hypothetical Application in Aromatic Biosynthesis:
A hypothetical study could involve feeding a culture of an organism known for producing a specific aromatic compound with 2-Methylbutyl isobutyrate-d7. By analyzing the resulting aromatic product for the presence and position of deuterium atoms, researchers could infer the metabolic connections between branched-chain ester metabolism and aromatic biosynthesis. The degree of deuterium incorporation would provide quantitative data on the metabolic flux through these pathways.
Illustrative Data Table: Hypothetical Deuterium Incorporation into an Aromatic Product
| Analyte | Isotopic Label | Percent Deuterium Incorporation (Hypothetical) | Analytical Method |
| Target Aromatic Compound | d7 | 2.5% | GC-MS |
| Phenylalanine | d7 | 0.8% | LC-MS/MS |
| Tyrosine | d7 | 0.5% | LC-MS/MS |
This table is for illustrative purposes only, as no direct experimental data for 2-Methylbutyl isobutyrate-d7 is currently available.
Monitoring Ester Stability and Degradation Pathways in Complex Systems
The stability of esters is a critical factor in various systems, including food matrices and biological environments. osu.eduresearchgate.net Esters can undergo hydrolysis, both chemically and enzymatically, leading to the formation of their constituent alcohol and carboxylic acid. nih.govgoogle.com Deuterium labeling of 2-methylbutyl isobutyrate provides a valuable tool for monitoring its stability and elucidating its degradation pathways without altering its fundamental chemical properties.
The use of a deuterated internal standard allows for precise quantification of the parent ester and its degradation products over time. This is particularly useful in complex matrices where other components might interfere with the analysis. The kinetic isotope effect (KIE) associated with the C-D bond being stronger than the C-H bond can sometimes influence the rate of degradation, a factor that needs to be considered in such studies.
Enzymatic Hydrolysis:
In biological systems, esterases are the primary enzymes responsible for the hydrolysis of esters. nih.gov By incubating 2-Methylbutyl isobutyrate-d7 with specific enzymes or in complex biological fluids like plasma or microsomal preparations, the rate of its disappearance and the appearance of its deuterated alcohol (2-methylbutanol-d7) and isobutyric acid can be monitored. This provides insights into its metabolic stability.
Degradation in Food Systems:
2-Methylbutyl isobutyrate is a flavor compound found in various fruits and beverages. thegoodscentscompany.com Its stability during processing and storage is crucial for maintaining the desired flavor profile. osu.edu By spiking a food matrix with 2-Methylbutyl isobutyrate-d7, researchers can track its degradation under different conditions (e.g., temperature, pH, presence of other ingredients). This information is vital for optimizing food production and ensuring product quality. mdpi.com
Illustrative Data Table: Hydrolytic Stability of 2-Methylbutyl isobutyrate-d7 in Different Media
| Medium | Incubation Time (hours) | Remaining 2-Methylbutyl isobutyrate-d7 (%) (Hypothetical) | Primary Degradation Product Detected |
| Phosphate Buffer (pH 7.4) | 24 | 95% | 2-Methylbutanol-d7 |
| Rat Liver Microsomes | 4 | 45% | 2-Methylbutanol-d7, Hydroxylated metabolites |
| Apple Juice Matrix (pH 3.5) | 72 | 80% | 2-Methylbutanol-d7 |
This table is for illustrative purposes only, as no direct experimental data for 2-Methylbutyl isobutyrate-d7 is currently available.
The degradation of branched-chain aldehydes, which can be formed from the breakdown of compounds like 2-methylbutyl isobutyrate, is also an important area of study in flavor chemistry. nih.gov The Strecker degradation of amino acids is a well-known pathway for the formation of such aldehydes. researchgate.net The use of deuterated tracers could help to differentiate between various formation and degradation pathways of these potent flavor molecules in complex food systems.
Research on Molecular Interactions and Dynamics with Deuterated Probes
Spectroscopic Probes for Molecular Environment Studies
Deuterium-labeled compounds, such as 2-Methylbutyl isobutyrate-d7, are highly valued as non-perturbing probes in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium (B1214612) (²H) NMR. core.ac.uk Unlike larger spin labels or fluorescent tags that can significantly alter the system under study, deuterium labeling is minimally perturbing due to the small size difference between hydrogen and deuterium. core.ac.uknih.gov
The primary analytical strength of ²H NMR lies in its sensitivity to the local electromagnetic environment of the deuterium nucleus. For a small molecule like 2-Methylbutyl isobutyrate-d7, its ²H NMR spectrum is highly dependent on its mobility and the degree of order in its surroundings. wikipedia.org
In an isotropic environment, such as a typical organic solvent, the molecule tumbles rapidly and randomly, averaging out anisotropic interactions. This results in a single, sharp resonance line in the ²H NMR spectrum. However, when the deuterated probe is introduced into a more structured or ordered environment—like a liquid crystal, a polymer matrix, or a biological membrane—its motion becomes restricted and anisotropic. wikipedia.org This restricted motion results in a phenomenon known as "quadrupolar splitting," where the single resonance peak splits into a doublet. core.ac.uk
The magnitude of this quadrupolar splitting (ΔνQ) is directly proportional to the degree of molecular order and provides quantitative information about the orientation and dynamics of the probe molecule within its host matrix. wikipedia.orgillinois.edu By measuring changes in this splitting, researchers can deduce information about the phase behavior of lipid membranes, the alignment of polymer chains, or the internal structure of liquid crystals. wikipedia.orgillinois.edu
Illustrative Data on Quadrupolar Splitting of 2-Methylbutyl isobutyrate-d7 in Different Environments
The following interactive table provides hypothetical, yet representative, ²H NMR data illustrating how the spectral properties of 2-Methylbutyl isobutyrate-d7 might change across different molecular environments.
| Environment | Molecular Motion | Expected ²H NMR Signal | Quadrupolar Splitting (ΔνQ) | Interpretation |
| Isotropic Solvent (e.g., Chloroform-d) | Rapid, isotropic tumbling | Single sharp line | 0 Hz | No preferred orientation; complete motional averaging. |
| Stretched Polymer Matrix | Anisotropic, restricted motion | Doublet | 25 kHz | Probe molecules are partially aligned with the polymer chains. |
| Liquid Crystalline Phase | Ordered, anisotropic tumbling | Doublet | 40 kHz | High degree of orientational order within the liquid crystal director. |
| Lipid Bilayer (Liquid-Disordered Phase) | Fluid, anisotropic rotation | Doublet | 15 kHz | Probe experiences restricted motion within the fluid lipid acyl chains. |
Elucidation of Binding Mechanisms and Stereospecificity
The substitution of hydrogen with deuterium also provides a powerful tool for investigating reaction mechanisms, particularly the stereospecificity of enzyme-catalyzed reactions, through the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org
The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. libretexts.orgeinsteinmed.edu Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. This is known as a primary KIE (kH/kD > 1) and its magnitude provides insight into the transition state of the reaction. libretexts.orgeinsteinmed.edu
For a molecule like 2-Methylbutyl isobutyrate-d7, this effect can be used to study enzymes that catalyze its hydrolysis, such as esterases. If the enzyme abstracts a proton from the isobutyrate or methylbutyl moiety during the rate-limiting step, a significant KIE would be observed.
Furthermore, stereospecifically placed deuterium atoms can reveal the stereochemical course of an enzymatic reaction. For instance, enzymes often distinguish between prochiral hydrogens. A study on the oxidative deamination of dopamine (B1211576) used stereospecifically deuterated (R)- and (S)-[α-²H₁]dopamine to show that different amine oxidases specifically remove either the pro-R or pro-S hydrogen, while others show no stereospecificity. nih.gov This demonstrates how deuterated substrates can be used to map the active site and mechanism of an enzyme with high precision. nih.gov In a similar vein, chiral synthesis of 2-Methylbutyl isobutyrate with deuterium at a specific stereocenter could be used to probe the stereospecificity of binding and catalysis by lipases and esterases.
Hypothetical Kinetic Isotope Effect (KIE) Data for the Enzymatic Hydrolysis of 2-Methylbutyl isobutyrate-d7
This interactive table presents plausible KIE values for the hydrolysis of different isotopologues of 2-Methylbutyl isobutyrate, demonstrating how such data can be used to infer mechanistic details.
| Enzyme | Deuterium Position | Observed KIE (kH/kD) | Mechanistic Implication |
| Esterase A | Isobutyrate methine (C-H/D) | 6.2 | Cleavage of the isobutyrate C-H bond is part of the rate-determining step, suggesting a mechanism involving hydrogen abstraction. |
| Esterase B | Isobutyrate methine (C-H/D) | 1.1 | Cleavage of the isobutyrate C-H bond is not rate-determining. The rate-limiting step is likely nucleophilic attack at the carbonyl or product release. |
| Lipase C | Methylene adjacent to ester oxygen (CH₂/CD₂) | 1.05 | A very small secondary KIE, suggesting a minor change in hybridization or hyperconjugation at this position in the transition state, but no bond cleavage. wikipedia.orglibretexts.org |
| Esterase A | No deuterium (Control) | 1.0 | Baseline reaction rate with the non-deuterated substrate. |
Implications for Research in Specific Complex Systems
Fermentation Science and Beverage Chemistry Research
In the realm of fermentation science, particularly in the brewing and winemaking industries, the precise quantification of esters like 2-methylbutyl isobutyrate is paramount for quality control and product development. 2-Methylbutyl isobutyrate is a key contributor to the desirable fruity and apple-like aromas in many alcoholic beverages.
2-Methylbutyl isobutyrate is recognized as a significant hop-derived ester that imparts fruity, apple, and apricot-like flavors to beer. Its concentration can vary significantly depending on the hop variety, addition timing, and brewing conditions. Research has shown that this ester is one of the most abundant hop-derived volatiles in ales. However, the concentration of 2-methylbutyl isobutyrate is not stable and tends to decrease during beer aging, leading to changes in the flavor profile.
To accurately track these changes and understand the impact of different brewing parameters, a robust analytical method is required. The use of 2-Methylbutyl isobutyrate-d7 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis allows for precise quantification of its non-labeled counterpart. This approach, known as stable isotope dilution analysis, is considered the gold standard for the quantitative analysis of volatile compounds in complex matrices like beer. It corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy and reproducibility of the results.
Research focusing on the stability of hop-derived esters would employ 2-Methylbutyl isobutyrate-d7 to monitor the degradation of 2-methylbutyl isobutyrate under various storage conditions, such as different temperatures and packaging types. The data below illustrates the typical degradation of 2-methylbutyl isobutyrate in beer over time, a phenomenon that would be meticulously tracked using its deuterated isotopologue.
Table 1: Hypothetical Degradation of 2-Methylbutyl isobutyrate in Beer During Storage This table is illustrative and based on general findings in brewing science. The precise quantification in such a study would rely on an internal standard like 2-Methylbutyl isobutyrate-d7.
| Storage Time (weeks) | Concentration of 2-Methylbutyl isobutyrate (µg/L) |
| 0 | 150 |
| 4 | 125 |
| 8 | 90 |
| 12 | 65 |
| 16 | 40 |
| 20 | 25 |
| 24 | 15 |
During fermentation, yeast can significantly alter the chemical composition of the wort, not only by producing ethanol (B145695) and carbon dioxide but also through the synthesis and transformation of various flavor-active compounds, including esters. The biotransformation of hop-derived compounds by yeast is a key area of research for developing novel beer flavors.
It has been suggested that 2-methylbutyl isobutyrate can undergo transesterification during fermentation, potentially being converted to other esters and influencing the final aroma profile. To investigate these biotransformation pathways, stable isotope labeling is an invaluable tool. In such studies, 2-Methylbutyl isobutyrate-d7 could be added to the fermenting wort as a tracer. By tracking the appearance of the deuterium (B1214612) label in other compounds using GC-MS, researchers can elucidate the metabolic fate of 2-methylbutyl isobutyrate and identify the new esters formed through yeast activity. This provides direct evidence of the biotransformation pathways and the enzymatic capabilities of different yeast strains.
Natural Product and Essential Oil Compositional Analysis
The chemical fingerprint of natural products and essential oils is crucial for their quality assessment and authentication. Esters are a significant class of compounds that contribute to the characteristic aroma of many plant-derived products.
2-Methylbutyl isobutyrate is found in the essential oils of various plants and contributes to their aromatic profile. For the accurate quantification of this and other volatile esters in complex plant extracts, stable isotope dilution analysis is the preferred method. The use of 2-Methylbutyl isobutyrate-d7 as an internal standard ensures that the measurements are not affected by matrix effects, which are common in the analysis of plant-derived samples.
This accurate quantification is essential for various applications, including the standardization of herbal products, the evaluation of different extraction methods, and the study of the influence of geographical origin and harvesting time on the chemical composition of essential oils.
The adulteration of high-value natural products with cheaper synthetic alternatives is a significant issue in the food and fragrance industries. Isotope ratio mass spectrometry (IRMS) is a powerful technique for verifying the authenticity of natural products. While IRMS typically measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C), the use of deuterated standards like 2-Methylbutyl isobutyrate-d7 is critical for the accurate quantification of specific marker compounds that can indicate adulteration.
By comparing the concentration of key esters, such as 2-methylbutyl isobutyrate, determined using a reliable method like SIDA with 2-Methylbutyl isobutyrate-d7, to established concentration ranges for authentic samples, analysts can detect potential adulteration or mislabeling of products.
Food Aroma and Quality Research
The aroma of food is a complex mixture of numerous volatile compounds, and esters often play a pivotal role in defining the characteristic scent of fruits and processed foods. The accurate measurement of these compounds is essential for understanding flavor chemistry, optimizing food processing techniques, and ensuring product quality.
The application of 2-Methylbutyl isobutyrate-d7 in stable isotope dilution assays allows for the precise quantification of its non-labeled counterpart in a wide variety of food matrices. This is particularly important for quality control in the production of fruit juices, jams, and other fruit-based products where 2-methylbutyl isobutyrate contributes to the desired fruity aroma.
Furthermore, in studies investigating the effects of processing and storage on food flavor, 2-Methylbutyl isobutyrate-d7 can be used to accurately monitor changes in the concentration of this key aroma compound. This data helps food scientists to develop strategies to better preserve the fresh and fruity characteristics of food products.
Table 2: Research Applications of 2-Methylbutyl isobutyrate-d7
| Research Area | Application | Purpose |
|---|---|---|
| Fermentation Science | Internal Standard in SIDA | Accurate quantification of 2-methylbutyl isobutyrate in beer and wine. |
| Hop-Derived Ester Research | Internal Standard in SIDA | To study the stability and degradation of hop-derived esters during beer aging. |
| Yeast Biotransformation | Isotopic Tracer | To elucidate the metabolic pathways of ester transformation by yeast. |
| Natural Product Analysis | Internal Standard in SIDA | Precise quantification of 2-methylbutyl isobutyrate in essential oils and plant extracts. |
| Authenticity Assessment | Internal Standard in SIDA | To quantify marker compounds for the detection of adulteration. |
| Food Aroma Research | Internal Standard in SIDA | To monitor the concentration of key aroma compounds during food processing and storage. |
Contribution to Flavor Perception Studies
Through stable isotope dilution analysis using 2-Methylbutyl isobutyrate-d7, researchers can precisely track the concentration of the native flavor compound. This allows for a more accurate correlation between the concentration of this specific ester and sensory panel perceptions of fruity aromas. Such studies are crucial for the food and beverage industry in optimizing flavor profiles and ensuring product consistency. The use of a deuterated internal standard is particularly advantageous as it co-elutes with the target analyte in chromatographic separations, providing a reliable reference for quantification. cerilliant.com
A summary of the key analytical parameters for the non-deuterated compound, 2-Methylbutyl isobutyrate, is provided in the table below.
| Property | Value |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless clear liquid (est.) |
| Specific Gravity | 0.85600 to 0.86200 @ 25.00 °C |
| Refractive Index | 1.40800 to 1.41000 @ 20.00 °C |
| Flash Point | 122.00 °F. TCC ( 50.00 °C. ) |
| Data sourced from The Good Scents Company and BOC Sciences. thegoodscentscompany.com |
Evaluation of Post-Harvest or Processing Effects
The flavor and aroma of fruits and other agricultural products can change significantly after harvesting and during processing due to ongoing physiological processes. researchgate.net Esters like 2-Methylbutyl isobutyrate are key contributors to the characteristic aroma of many fruits. nih.gov Monitoring the changes in these volatile compounds is essential for maintaining product quality.
The use of 2-Methylbutyl isobutyrate-d7 as an internal standard enables the precise quantification of its non-deuterated analog in fruit and vegetable samples over time. This allows researchers to study the impact of storage conditions, such as temperature and atmosphere, on the stability and formation of this important flavor ester. For instance, a study on the instability of 2-methylbutyl isobutyrate in beer during aging highlighted significant decreases in its concentration, a process that could be meticulously tracked using its deuterated counterpart to understand the kinetics of degradation and the influence of factors like pasteurization. researchgate.net This knowledge is vital for developing optimal post-harvest handling and processing protocols to preserve the desired flavor characteristics of food products.
The table below illustrates hypothetical data on the degradation of 2-Methylbutyl isobutyrate in a fruit sample under different storage conditions, as would be accurately determined using 2-Methylbutyl isobutyrate-d7 as an internal standard.
| Storage Condition | Day 0 (µg/kg) | Day 7 (µg/kg) | Day 14 (µg/kg) |
| Refrigerated (4°C) | 150 | 135 | 120 |
| Ambient (20°C) | 150 | 95 | 50 |
Environmental Fate and Transport Studies
Understanding the environmental fate and transport of organic compounds is crucial for assessing their potential impact on ecosystems. Isotopic labeling is a powerful tool for tracing the movement and degradation of substances in the environment. While specific studies detailing the environmental fate of 2-Methylbutyl isobutyrate-d7 are not widely available, the principles of its use as a tracer are well-established.
By introducing 2-Methylbutyl isobutyrate-d7 into a controlled environmental system, such as a soil column or an aquatic microcosm, scientists can track its movement and breakdown over time. The distinct mass of the deuterated compound allows it to be differentiated from other organic molecules in the environment. This enables the study of processes such as:
Biodegradation: By monitoring the decrease in the concentration of 2-Methylbutyl isobutyrate-d7 over time, researchers can determine the rate at which it is broken down by microorganisms in soil and water.
Sorption: The extent to which the compound binds to soil particles can be assessed by measuring its concentration in both the soil and water phases.
Leaching: The potential for the compound to move through the soil profile and into groundwater can be evaluated by analyzing water samples collected at different depths.
Such studies provide valuable data for environmental risk assessments and for developing strategies to mitigate the potential environmental impact of ester compounds.
Future Perspectives and Advanced Methodological Developments
Advancements in Deuteration Synthesis Techniques
The precise and efficient synthesis of deuterated compounds is fundamental to their application in research. Recent breakthroughs in synthetic chemistry are moving beyond traditional methods, offering more selective and efficient pathways for deuterium (B1214612) incorporation.
One promising approach is the use of single-electron transfer (SET) reductive deuteration . This method has been successfully applied to aromatic esters, utilizing mild reagents like samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) as the deuterium source. organic-chemistry.orgresearchgate.net This technique offers high levels of deuterium incorporation (>95%) and demonstrates excellent tolerance for various functional groups, making it a versatile tool for creating complex deuterated molecules. organic-chemistry.orgresearchgate.net For a compound like 2-Methylbutyl isobutyrate-d7, this could translate to a more controlled and efficient synthesis process.
Another area of innovation lies in organocatalytic strategies . These methods avoid the use of transition metals, offering a distinct approach to hydrogen-deuterium exchange. Such techniques have shown success in converting aldehydes to their 1-deutero counterparts with high levels of deuteration. Adapting these principles to the synthesis of deuterated esters could provide more efficient and scalable production methods.
Recent developments have also focused on various deuterium labeling methodologies, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, which allow for the synthesis of selectively deuterated compounds. researchgate.net These advancements are crucial for producing deuterated building blocks necessary for synthesizing more complex molecules like 2-Methylbutyl isobutyrate-d7.
| Deuteration Technique | Key Features | Potential Advantage for 2-Methylbutyl isobutyrate-d7 Synthesis |
| Single-Electron Transfer (SET) Reductive Deuteration | Utilizes mild reagents (e.g., SmI₂ and D₂O); High deuterium incorporation (>95%); Good functional group tolerance. organic-chemistry.orgresearchgate.net | High isotopic purity and yield. |
| Organocatalytic Strategies | Transition-metal-free; Enables direct conversion of functional groups. | Potentially more cost-effective and environmentally friendly synthesis. |
| Hydrogen Isotope Exchange (HIE) | Allows for the selective replacement of hydrogen with deuterium. researchgate.net | Precise control over the location of deuterium atoms. |
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis
The true value of a deuterated tracer like 2-Methylbutyl isobutyrate-d7 is realized when its journey through a biological system can be comprehensively mapped. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for achieving this. frontiersin.orgnih.gov
By introducing 2-Methylbutyl isobutyrate-d7 into a biological system, researchers can trace the fate of the molecule and its metabolites. Integrating the resulting metabolomic data with other omics layers can provide a more complete picture of the metabolic pathways involved. nih.gov For instance, changes in the transcriptome and proteome in response to the administration of the deuterated compound can reveal the genetic and enzymatic machinery responsible for its metabolism.
While the direct application of multi-omics to this specific deuterated ester may not be widely documented, the principles of these integrative approaches are well-established. researchgate.netresearchgate.net The challenge lies in developing the computational tools and methodologies to effectively integrate and interpret these large and complex datasets. frontiersin.org Machine learning and deep learning algorithms are emerging as valuable tools for modeling and inferring relationships within multi-omics data, which will be crucial for elucidating the complete metabolic network influenced by 2-Methylbutyl isobutyrate-d7. frontiersin.org
Novel Analytical Platforms for Deuterated Compound Detection
The ability to accurately detect and quantify deuterated compounds is paramount. While traditional techniques like mass spectrometry are staples, novel analytical platforms are emerging that offer enhanced sensitivity, specificity, and structural information.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions. mdpi.com While typically used to probe protein structure, the underlying principles of detecting deuterium incorporation can be adapted for the analysis of small deuterated molecules and their metabolites. The workflow generally involves sample preparation, deuterium labeling, quenching, and LC-MS analysis. mdpi.com Advances in automation are making HDX-MS more high-throughput and accessible. researchgate.net
Molecular Rotational Resonance (MRR) spectroscopy is another cutting-edge technique that provides a complete description of the isotopic composition of a sample. acs.org It can distinguish between different isotopomers (molecules with the same number of deuterium atoms but at different positions) and isotopologues (molecules that differ in their isotopic composition). This level of detail is invaluable for verifying the isotopic purity of synthesized 2-Methylbutyl isobutyrate-d7 and for identifying its various deuterated metabolites. acs.org
| Analytical Platform | Principle of Detection | Key Advantage for 2-Methylbutyl isobutyrate-d7 Analysis |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the incorporation of deuterium into molecules based on mass shifts. mdpi.com | High sensitivity for detecting deuterated species in complex biological mixtures. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase, which are highly sensitive to isotopic substitution. acs.org | Unambiguous identification and quantification of different isotopologues and isotopomers. |
Computational Chemistry Approaches to Predict Isotopic Effects and Reaction Outcomes
Computational chemistry provides a powerful lens for understanding and predicting the behavior of deuterated compounds. By modeling molecules and reactions in silico, researchers can gain insights that complement experimental studies.
Density Functional Theory (DFT) is a widely used computational method to predict the kinetic and equilibrium isotope effects of reactions involving deuterated compounds. rutgers.edu The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. scispace.comnih.gov For 2-Methylbutyl isobutyrate-d7, predicting the KIE for its metabolic reactions can help to identify the rate-limiting steps in its biotransformation.
Computational approaches can also be used to predict the stability of different deuterated isotopomers and to guide the design of more efficient synthetic routes. columbia.edu By understanding the energetic landscape of deuteration reactions, chemists can optimize reaction conditions to favor the desired deuterated product. As computational power continues to increase and theoretical models become more sophisticated, the role of computational chemistry in the study of deuterated compounds like 2-Methylbutyl isobutyrate-d7 will undoubtedly expand.
Q & A
Basic Research Questions
Q. How can 2-methylbutyl isobutyrate - d7 be distinguished from its non-deuterated counterpart in analytical workflows?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with isotopic peak analysis. The deuterated compound (d7) will exhibit a mass shift of +7 Da compared to the non-deuterated form due to the replacement of seven hydrogen atoms with deuterium. Confirmatory analysis via nuclear magnetic resonance (NMR) spectroscopy can resolve isotopic splitting patterns in the H and C spectra .
Q. What synthetic strategies are recommended for deuterium labeling in 2-methylbutyl isobutyrate?
- Methodological Answer : Deuterium incorporation typically involves acid-catalyzed esterification using deuterated reagents (e.g., DO or CDOD) or enzymatic methods with deuterium-enriched substrates. For site-specific labeling, consider deuterium exchange at reactive positions (e.g., hydroxyl groups in precursor alcohols) under controlled pH and temperature .
Q. Which analytical techniques are optimal for quantifying 2-methylbutyl isobutyrate - d7 in complex matrices (e.g., plant essential oils)?
- Methodological Answer : Combine headspace solid-phase microextraction (HS-SPME) with GC×GC-TOFMS for enhanced sensitivity and resolution in volatile mixtures. For isotopic quantification, use stable isotope dilution analysis (SIDA) with deuterated internal standards to correct for matrix effects .
Advanced Research Questions
Q. How does isotopic labeling (d7) affect the thermodynamic stability of 2-methylbutyl isobutyrate under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare degradation kinetics (e.g., hydrolysis rates) between deuterated and non-deuterated forms under controlled humidity and temperature. Isotopic substitution may alter hydrogen bonding and activation energy, impacting shelf-life .
Q. What mechanistic insights can be gained from deuterium tracing in metabolic studies of 2-methylbutyl isobutyrate - d7?
- Methodological Answer : Use LC-HRMS with fragmentation pathway analysis to track deuterium retention in metabolic byproducts. For example, in microbial degradation studies, deuterium loss at specific positions can reveal enzymatic cleavage sites (e.g., esterase activity) or hydrogen exchange mechanisms .
Q. How do structural analogs (e.g., isoamyl isobutyrate) interfere with the detection of 2-methylbutyl isobutyrate - d7 in chromatographic separations?
- Methodological Answer : Perform orthogonal separations using a combination of polar (e.g., PEG) and non-polar (e.g., 5% phenyl) GC columns. Optimize temperature gradients to resolve co-eluting esters. Confirm identity via high-resolution tandem MS (HRMS/MS) to distinguish isotopic clusters and fragmentation patterns .
Q. What role does 2-methylbutyl isobutyrate - d7 play in flavor chemistry, and how can its sensory thresholds be validated?
- Methodological Answer : Employ olfactometry-GC (GC-O) with trained sensory panels to determine odor detection thresholds. Isotopic labeling allows precise quantification of contribution to aroma profiles (e.g., fruity notes) without interference from endogenous compounds. Validate using dose-response curves in model food systems .
Data Contradictions and Resolution
Q. Discrepancies in reported boiling points for 2-methylbutyl isobutyrate: How to resolve conflicting literature values?
- Methodological Answer : Re-evaluate purity (≥99% by GC-FID) and calibration of measurement devices. Differences may arise from impurities (e.g., residual acids/alcohols) or pressure variations during distillation. Cross-reference with NIST Chemistry WebBook or controlled experimental replicates under standardized conditions .
Q. Conflicting biosynthetic pathways for deuterated esters: How to design experiments to validate competing hypotheses?
- Methodological Answer : Use isotopic labeling in precursor feeding studies (e.g., C-glucose or DO) coupled with NMR tracing to map metabolic flux. Compare labeling patterns in wild-type vs. enzyme-knockout microbial strains to identify rate-limiting steps in ester biosynthesis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
